

Spectroscopic Analysis of 3-Fluoro-5-methoxybenzyl bromide: A Technical Guide

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Compound of Interest

Compound Name:	3-Fluoro-5-methoxybenzyl bromide
Cat. No.:	B1346379

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Introduction

3-Fluoro-5-methoxybenzyl bromide (C_8H_8BrFO , Molar Mass: 219.05 g/mol) is a substituted aromatic halogen compound. As a functionalized benzyl bromide, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The precise characterization of its chemical structure is paramount for its application in research and development. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for **3-Fluoro-5-methoxybenzyl bromide**, along with generalized experimental protocols for data acquisition. Due to the limited availability of published experimental spectra for this specific compound, this guide is based on established principles of spectroscopy and predictive models.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of **3-Fluoro-5-methoxybenzyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted 1H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the benzylic protons.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (H2)	~6.8 - 7.0	Doublet of doublets (dd)	1H
Ar-H (H4)	~6.6 - 6.8	Triplet of doublets (td) or triplet (t)	1H
Ar-H (H6)	~6.7 - 6.9	Doublet of doublets (dd)	1H
-O-CH ₃	~3.8	Singlet (s)	3H
-CH ₂ -Br	~4.4 - 4.5	Singlet (s)	2H

Note: The exact chemical shifts and coupling constants are influenced by the solvent used.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C-Br (Benzyllic)	~30 - 35
-O-CH ₃	~55 - 56
Ar-C (C2)	~102 - 105 (doublet, due to C-F coupling)
Ar-C (C4)	~108 - 112 (doublet, due to C-F coupling)
Ar-C (C6)	~115 - 118 (doublet, due to C-F coupling)
Ar-C-CH ₂ Br (C1)	~140 - 143 (doublet, due to C-F coupling)
Ar-C-OCH ₃ (C5)	~160 - 162
Ar-C-F (C3)	~162 - 165 (doublet, large C-F coupling constant)

Note: The chemical shifts of the aromatic carbons are influenced by the fluorine atom, resulting in carbon-fluorine coupling (J-coupling).

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)	Description
Aromatic C-H Stretch	3100 - 3000	Medium to weak
Aliphatic C-H Stretch (-CH ₃ , -CH ₂)	2950 - 2850	Medium
Aromatic C=C Stretch	1600 - 1475	Medium to weak, multiple bands
C-O Stretch (Aryl ether)	1285 - 1200 (asymmetric) & 1075 - 1020 (symmetric)	Strong
C-F Stretch	1200 - 1000	Strong
C-H Bend (-CH ₂ -)	1470 - 1450	Medium
C-Br Stretch	690 - 515	Medium to strong
Aromatic C-H Out-of-Plane Bending	900 - 675	Strong, pattern depends on substitution

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z	Ion	Comments
218/220	$[\text{C}_8\text{H}_8\text{BrFO}]^+$	Molecular ion (M^+). The two peaks of approximately equal intensity are due to the ^{79}Br and ^{81}Br isotopes.[5][6]
139	$[\text{M} - \text{Br}]^+$	Loss of the bromine radical, forming the 3-fluoro-5-methoxybenzyl cation. This is expected to be a prominent peak.
109	$[\text{C}_7\text{H}_6\text{O}]^+$	Potential fragmentation of the benzyl cation.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment in benzyl compounds, though less likely here due to substituents.[5]

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-5-methoxybenzyl bromide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: The data can be acquired on a 300, 400, or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a standard one-dimensional proton spectrum.

- Typically, 16 to 64 scans are sufficient.
- Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

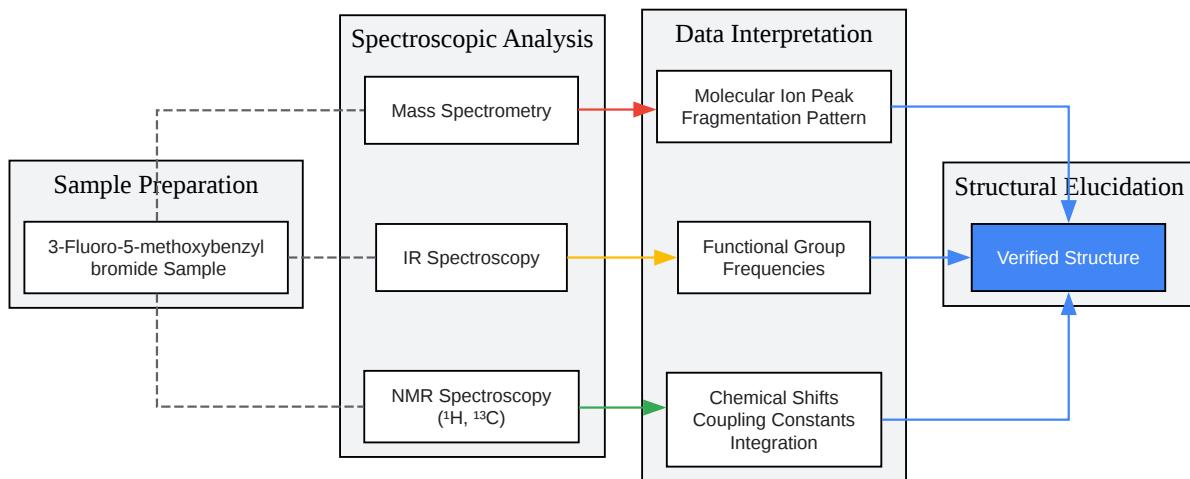
- Sample Preparation:
 - Neat (liquid film): If the compound is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.
 - KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum.
 - Typically, spectra are recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.
- Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
 - The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **3-Fluoro-5-methoxybenzyl bromide**.



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